molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Ammoninum-d4 Deuteroxide

Cat. No. B032923
CAS RN: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Description

Synthesis Analysis

The synthesis of deuterated ammonium compounds involves isotopic substitution, where hydrogen atoms are replaced by deuterium. This can be achieved through various chemical reactions, often involving the use of deuterated water (D2O) or other deuterated reagents. For example, deuterated ammonium salts have been studied, showcasing the synthesis complexity and the conditions under which these substitutions occur, resulting in deuterated ammonium ions like ND4+ (Takehiko Chiba, 1962).

Molecular Structure Analysis

The molecular structure of deuterated ammonium compounds reveals information about the spatial arrangement of atoms and the impact of deuteration on the molecule. Deuteron magnetic resonance and neutron diffraction studies have provided insights into the structure of deuterated ammonium salts, showing how deuteration affects the reorientation and dynamics of ND4+ ions within the crystal lattice (A. Birczyński et al., 2005).

Chemical Reactions and Properties

Deuterated ammonium compounds participate in various chemical reactions, where their deuterium content influences reaction mechanisms and outcomes. For instance, deuterated ammonium formate has been used as a deuterium source in catalytic transfer reactions, showcasing its utility in synthesizing deuterated organic compounds (V. Derdau, 2004).

Physical Properties Analysis

The physical properties of ammonium-d4 deuteroxide, such as melting point, boiling point, and solubility, can differ from its non-deuterated counterpart due to the effects of isotopic substitution. Studies on the heat capacities and phase transitions of deuterated ammonium compounds provide valuable information on how deuteration influences their thermodynamic properties (Y. Kume et al., 1992).

Chemical Properties Analysis

The chemical properties of ammonium-d4 deuteroxide, including acidity, reactivity, and stability, are affected by the presence of deuterium. Research on the hydrogen/deuterium exchange reactions and the behavior of deuterated ammonium ions in various chemical environments offers insights into these properties. For example, studies on the exchange reactions involving deuterated ammonium ions highlight the role of deuterium in influencing chemical reactivity and stability (G. Olah et al., 1997).

Scientific Research Applications

Decomposition Pathways in Alkaline Membrane Fuel Cells

Ammonium-d4 deuteroxide plays a crucial role in the thermal decomposition of alkyltrimethylammonium cations, which is significant for alkaline membrane fuel cells or electrolyzers. The decomposition products are primarily Hofmann elimination products, including trimethylamine and olefins. Isotopic labeling experiments with deuterated water and deuteroxide show rapid equilibrium between tetraalkyl ammonium ion and nitrogen ylide species, highlighting its importance in understanding the decomposition pathways in these systems (Edson et al., 2012).

Neutron Diffraction Studies

Ammonium-d4 deuteroxide is used in neutron diffraction studies to understand the structure of various compounds. For instance, it has been used to study the atomic structure of molten ammonium nitrate, revealing the existence of stable ND+4 and NO-3 ions in the melt with specific geometrical arrangements (Adya & Neilson, 1990). Similarly, studies on aqueous solutions of ammonium nitrate at high temperatures used this compound to provide insights into ion-water coordination and changes in nearest-neighbour distances (Adya & Neilson, 1991).

Catalytic Deuterium Transfer Reactions

In organic synthesis, particularly in the synthesis of deuterated aromatic heterocycles, ammonium-d4 deuteroxide is used as a deuterium source. This application is crucial for developing highly deuterated, substituted piperidines, piperazines, and tetrahydroisoquinolines (Derdau, 2004).

Evolved Gas Analysis in Fuel Cell Materials

It is instrumental in the evolved gas analysis of fuel cell membrane materials, such as tetramethyl ammonium hydroxide pentahydrate. Studies suggest that ammonium-d4 deuteroxide helps establish rapid equilibrium between ions and nitrogen ylide species, contributing to the understanding of thermal decomposition mechanisms relevant to anion exchange membranes (Macomber et al., 2008).

Safety And Hazards

Ammoninum-d4 Deuteroxide is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-NSPFYZSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[2H].[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

40.077 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammoninum-d4 Deuteroxide

CAS RN

12168-30-8
Record name [2H4]ammonium [2H]hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine (210 mg), iron powder (56 mg) and FeSO4 (152 mg) in ethanol (25 mL) and H2O (25 mL) was stirred at reflux temperature for 3 h. When TLC showed consumption of all starting material, the mixture was cooled to room temperature and filtered. The filtrate was concentrated in-vacuo and the residue was then purified by silica gel chromatography eluted with MeOH:DCM:NH3.H2O=1:60:0.5% to afford the desired product as a yellow solid (137 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.32 (s, 1H), 2.94 (t, 4H, J=4.8 Hz), 3.68 (t, 4H, J=4.8 Hz), 5.16 (br, s, 2H), 5.40 (s, 2H), 6.09 (d, 1H, J=1.8 Hz), 6.13 (d, 1H, J=1.8 Hz), 6.32 (dd, 1H, J=1.5, 7.5 Hz), 7.25 (t, 1H, J=7.5 Hz), 7.58 (dd, 1H, J=1.5, 7.5 Hz); LC-MS: m/e=391 [M+1]+.
Name
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

When oxime formation is conducted using an aqueous solution of hydroxylamine sulfate (hydroxylamine prepared by Rashig method, also called as ammonium sulfite method, where an aqueous solution of ammonium nitrate is reduced by sulfur dioxide in the presence of hydrogen sulfate ions, into hydroxyamide-N,N-disulfate, which is then hydrolyzed to obtain hydroxylamine sulfate) and ammonia water, ammonium sulfate is obtained as a byproduct from the separated aqueous phase. This ammonium sulfate is called as oxime ammonium sulfate, which is purified more easily than ammonium sulfate as a byproduct in the rearrangement step described in “BACKGROUND ART” (called as rearrangement ammonium sulfate) and can be thus sold in the market. When hydroxylamine prepared by HPO method wherein hydroxylamine phosphate is prepared is used, ammonium sulfate is not formed even in the oxime-forming step.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3.H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Yield
0.01%
Yield
15%

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